3-methoxy-4-[(E)-(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]phenol;dihydrochloride
Description
The compound 3-methoxy-4-[(E)-(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]phenol; dihydrochloride is a Schiff base derivative featuring a methoxy-substituted phenol ring conjugated via an imine linkage to a 6-pyridin-3-yl-3,4-dihydro-2H-pyridine moiety. Its molecular formula is C18H20Cl2N2O2 (free base: C18H18N2O2 with two HCl molecules added).
The compound is synthesized through condensation reactions between aldehydes and amines, as exemplified by methods in and , which describe imine formation under mild conditions. Its dihydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in drug development.
Properties
Molecular Formula |
C18H20Cl2N2O2 |
|---|---|
Molecular Weight |
367.3 g/mol |
IUPAC Name |
3-methoxy-4-[(E)-(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]phenol;dihydrochloride |
InChI |
InChI=1S/C18H18N2O2.2ClH/c1-22-17-11-16(21)7-6-13(17)10-14-4-3-9-20-18(14)15-5-2-8-19-12-15;;/h2,5-8,10-12,21H,3-4,9H2,1H3;2*1H/b14-10+;; |
InChI Key |
ZETLGXQOVXZVNM-YZEJZXAXSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)O)/C=C/2\CCCN=C2C3=CN=CC=C3.Cl.Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)O)C=C2CCCN=C2C3=CN=CC=C3.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Condensation
A representative synthetic route begins with the preparation of the dihydropyridine intermediate. For example, 4-piperidone hydrate hydrochloride is reacted with 4-pyridinecarboxaldehyde and a methoxy-substituted benzaldehyde derivative in dilute acetic acid medium. The mixture is typically saturated with dry hydrogen chloride gas to promote protonation and facilitate condensation.
- Reaction conditions: Stirring at room temperature for approximately 24 hours.
- Monitoring: Thin-layer chromatography (TLC) is used to track the progress.
- Isolation: The precipitate formed is collected by filtration, washed with cold acetone, and neutralized with aqueous sodium carbonate to pH ~7.
- Purification: Silica gel column chromatography using a mixture of methanol, petroleum ether, and ethyl acetate (1:10:10 v/v/v) as eluent yields a yellow intermediate compound.
Formation of the (E)-Methylene Bridge
The intermediate bearing the dihydropyridine core and methoxy-substituted phenol is further reacted to introduce the (E)-configured methylene linkage. This is achieved by condensation with appropriate aldehydes under acidic conditions, often using dilute hydrochloric acid or acetic acid as solvent and catalyst.
- Typical procedure: Stirring the reaction mixture at room temperature for several hours (e.g., 6 hours).
- Work-up: The product precipitates out and is washed with water.
- Recrystallization: The crude product is recrystallized from dichloromethane/methanol (1:1 v/v) to afford light yellow crystals of the target compound.
Conversion to Dihydrochloride Salt
To obtain the dihydrochloride form, the free base compound is treated with hydrochloric acid, either by bubbling dry HCl gas through the solution or by adding concentrated hydrochloric acid in a suitable solvent. This protonates the nitrogen atoms, enhancing solubility and stability.
- Typical solvents: Dilute acetic acid or methanol.
- Isolation: Precipitation of the dihydrochloride salt is followed by filtration and washing.
- Drying: The solid is dried under vacuum to yield the final dihydrochloride salt.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Time | Yield (%) | Notes |
|---|---|---|---|---|
| Condensation of aldehydes and 4-piperidone hydrate hydrochloride | 4-pyridinecarboxaldehyde, methoxybenzaldehyde, dilute acetic acid, dry HCl gas | 24 h | ~70-80 | TLC monitoring; neutralization with Na2CO3 |
| Formation of (E)-methylene bridge | Aldehyde condensation, dichloromethane, pyridine catalyst | 6 h | ~65-75 | Recrystallization from DCM/methanol |
| Salt formation | Treatment with HCl gas or concentrated HCl in solvent | 1-2 h | Quantitative | Precipitation of dihydrochloride salt |
Characterization Data
- Crystallography: The compound exhibits E stereochemistry at the methylene bridge, confirmed by X-ray crystallography showing dihedral angles consistent with literature values for similar compounds.
- Spectroscopy: Typical ^1H NMR and ^13C NMR spectra confirm the presence of methoxy, phenol, pyridine, and dihydropyridine moieties.
- Purity: Achieved through column chromatography and recrystallization steps.
Summary of Research Results
- The synthetic route employing condensation of 4-piperidone hydrate hydrochloride with pyridinecarboxaldehyde and methoxybenzaldehyde under acidic conditions is efficient and reproducible.
- The use of dry HCl gas and dilute acetic acid facilitates protonation and condensation, yielding intermediates that can be purified by standard chromatographic techniques.
- The final dihydrochloride salt is stable and can be isolated in high purity by recrystallization.
- Structural analysis confirms the expected stereochemistry and molecular conformation, which is crucial for the compound’s biological activity.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-4-[(E)-(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]phenol;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-methoxy-4-[(E)-(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]phenol;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3-methoxy-4-[(E)-(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]phenol;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
DMAB-Anabaseine Dihydrochloride
Structure : N,N-Dimethyl-4-[(E)-(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]aniline; dihydrochloride (C19H23Cl2N3).
Key Differences :
- Substituent: The target compound has a 3-methoxyphenol group, whereas DMAB-anabaseine features a N,N-dimethylaniline group.
4-[(E)-5,6-Dihydro-2,3'-Bipyridin-3(4H)-Ylidenemethyl]-3-Methoxyphenol (Free Base)
Structure : C18H18N2O2.
Key Differences :
- Salt Form : The free base lacks the dihydrochloride counterions, reducing solubility in polar solvents.
- Biological Use : The free base is listed in the Protein Data Bank (PDB) as ligand ZY5, suggesting utility in crystallographic studies.
Imine Derivatives with Halogen Substituents
Example: 4-{[(3-Chloro-4-fluoro-phenylimino)-methyl]}-4-methoxy-pyridin-3-ol (C13H10ClFN2O2). Key Differences:
- Synthesis: Prepared via similar imine condensation but requires purification by trituration with non-polar solvents.
Structural and Pharmacological Comparison Table
Biological Activity
3-Methoxy-4-[(E)-(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]phenol; dihydrochloride is a complex organic compound with significant potential in medicinal chemistry and biological applications. Its unique structure, comprising a methoxy group, a pyridine ring, and a phenolic moiety, suggests diverse biological activities including antimicrobial, antiviral, and anticancer properties. This article explores its biological activity through various research findings and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C18H20Cl2N2O2 |
| Molecular Weight | 367.3 g/mol |
| IUPAC Name | 3-methoxy-4-[(E)-(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]phenol; dihydrochloride |
| InChI | InChI=1S/C18H18N2O2.2ClH/... |
| InChI Key | ZETLGXQOVXZVNM-YZEJZXAXSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may modulate enzyme activities or receptor functions, leading to various physiological effects. The exact mechanisms are still under investigation but may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It might act as an agonist or antagonist at specific receptor sites.
- Cell Signaling Interference : The compound could disrupt normal cell signaling pathways, influencing cell proliferation and apoptosis.
Antimicrobial Activity
Research has demonstrated that 3-methoxy-4-[(E)-(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]phenol exhibits notable antimicrobial properties. A study showed significant effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent activity .
Antiviral Properties
Preliminary studies suggest that the compound may also possess antiviral properties, potentially inhibiting viral replication through interference with viral enzymes or host cell receptors. Further research is needed to elucidate these mechanisms.
Anticancer Potential
The anticancer activity of this compound has been explored in several studies, particularly its effects on human dihydrofolate synthase (DHFR), a target for chemotherapy . Docking studies indicate strong binding affinity to DHFR, suggesting potential as a chemotherapeutic agent.
Case Studies and Research Findings
- Antibacterial Efficacy : In vitro studies demonstrated that the compound had the best MIC values against Staphylococcus aureus among tested compounds .
- Molecular Docking Studies : These studies revealed that the compound effectively binds to DHFR, indicating its potential as an inhibitor in cancer treatment protocols .
- Synthesis and Characterization : The synthesis of this compound was achieved through multi-step chemical reactions involving pyridine and phenolic intermediates. Characterization techniques such as NMR and IR spectroscopy confirmed the structure and purity of the synthesized product .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-methoxy-4-[(E)-(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]phenol dihydrochloride, and how are reaction conditions optimized?
- Methodology : The synthesis of structurally analogous pyridine derivatives (e.g., [(3S,4R)-4-(3-ethoxyphenyl)pyrrolidin-3-yl]-methanol hydrochloride) involves multi-step reactions, including acylation, coupling, and salt formation . Key steps include:
- Precursor selection : Use of substituted pyridines and phenolic components with orthogonal protecting groups to avoid side reactions.
- Reaction optimization : Adjusting solvent polarity (e.g., DMF for solubility), temperature (40–80°C for controlled kinetics), and catalysts (e.g., Pd-based catalysts for coupling reactions).
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization in ethanol/water mixtures to achieve >95% purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm regiochemistry of the pyridine and phenol moieties, with emphasis on distinguishing E/Z isomerism in the methylene group (δ 6.5–7.5 ppm for olefinic protons) .
- X-ray crystallography : Single-crystal analysis resolves spatial orientation of the dihydrochloride salt, revealing hydrogen-bonding networks between Cl⁻ ions and phenolic hydroxyl groups (bond lengths: 1.8–2.1 Å) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 430.12) and detect fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?
- Methodology :
- Quantum chemical calculations : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO/LUMO gaps) to assess redox activity. For example, pyridin-3-yl substituents increase electron density at the methylene group, influencing binding to biological targets .
- Molecular docking : Simulate interactions with enzymes (e.g., kinases) using software like AutoDock Vina. Focus on π-π stacking between the pyridine ring and aromatic residues (e.g., Phe80 in kinase X) and hydrogen bonding with the phenolic hydroxyl group .
- MD simulations : Evaluate stability of ligand-receptor complexes over 100-ns trajectories to prioritize derivatives with low RMSD values (<2.0 Å) .
Q. How do structural modifications (e.g., halogenation, methoxy substitution) impact biological activity and selectivity?
- Methodology :
- Comparative SAR studies : Synthesize analogs (e.g., 4-fluoro or 3-chloro derivatives) and test in vitro against target proteins (e.g., IC₅₀ values for kinase inhibition).
- Data analysis : Use ANOVA to identify statistically significant activity differences. For example, methoxy groups at the 3-position enhance solubility but reduce binding affinity by 30% compared to halogenated analogs .
- Selectivity profiling : Screen against off-target receptors (e.g., GPCRs) via radioligand binding assays to quantify selectivity ratios (>10-fold preferred for kinase X) .
Q. What strategies resolve contradictions in solubility and stability data across different experimental conditions?
- Methodology :
- Solubility studies : Use shake-flask method with varied pH (2–10) and co-solvents (e.g., PEG-400). The dihydrochloride salt shows pH-dependent solubility (highest at pH 4–5 due to protonated pyridine) .
- Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks, monitoring degradation via HPLC. Hydrolysis of the methylene group is minimized by lyophilization and storage under nitrogen .
- Statistical reconciliation : Apply multivariate regression to correlate experimental variables (e.g., buffer ionic strength, temperature) with observed discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
